molecular formula C10H16N4O3 B12414918 L-Anserine-d4 (N-beta-alanyl-d4)

L-Anserine-d4 (N-beta-alanyl-d4)

Cat. No.: B12414918
M. Wt: 244.28 g/mol
InChI Key: MYYIAHXIVFADCU-XDTSEJTKSA-N
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Description

L-Anserine-d4 (N-beta-alanyl-d4) is a stable isotope-labeled compound, specifically a dipeptide consisting of beta-alanine and histidine. It is often used in scientific research for its unique properties and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms, making it useful for tracing and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Anserine-d4 (N-beta-alanyl-d4) is typically synthesized through organic synthesis methods. The process involves the incorporation of deuterium atoms into the beta-alanine and histidine molecules. The synthesis requires precise control of reaction conditions to ensure the correct placement of deuterium atoms. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium.

Industrial Production Methods

Industrial production of L-Anserine-d4 (N-beta-alanyl-d4) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes multiple purification steps to isolate the desired compound and remove any impurities. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

L-Anserine-d4 (N-beta-alanyl-d4) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reagents like alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of L-Anserine-d4 (N-beta-alanyl-d4), while reduction can produce reduced forms of the compound.

Scientific Research Applications

L-Anserine-d4 (N-beta-alanyl-d4) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for tracing and quantifying compounds.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of beta-alanine and histidine in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.

    Industry: Utilized in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of L-Anserine-d4 (N-beta-alanyl-d4) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracing and analysis of its metabolic pathways. The compound can interact with enzymes and receptors involved in the metabolism of beta-alanine and histidine, providing insights into their biological functions and effects.

Comparison with Similar Compounds

L-Anserine-d4 (N-beta-alanyl-d4) can be compared with other similar compounds, such as:

    L-Anserine: The non-deuterated form of the compound, used in similar research applications but without the tracing capabilities provided by deuterium.

    Carnosine: Another dipeptide consisting of beta-alanine and histidine, used in various biological and medical studies.

    Beta-Alanine: A single amino acid that is a component of L-Anserine-d4 (N-beta-alanyl-d4) and carnosine, studied for its role in muscle function and metabolism.

L-Anserine-d4 (N-beta-alanyl-d4) stands out due to its stable isotope labeling, which provides unique advantages in tracing and analytical studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

244.28 g/mol

IUPAC Name

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(3-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2

InChI Key

MYYIAHXIVFADCU-XDTSEJTKSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1C)C(=O)O)C([2H])([2H])N

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN

Origin of Product

United States

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